N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-hydroxy-2-(4-phenylphenyl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3S/c1-21(24,15-23-27(25,26)20-10-6-5-9-19(20)22)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-14,23-24H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYXOOLYHCOUEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1Cl)(C2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide, also known as 2-chloro-N-[2-hydroxy-2-(4-phenylphenyl)propyl]benzenesulfonamide, is a biphenyl derivative. Biphenyl derivatives have been reported to exhibit potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens. They have also been studied as potential PD-1/PD-L1 antagonists in cancer immunotherapy. Therefore, the primary targets of this compound could be bacterial cells and PD-1/PD-L1 proteins.
Mode of Action
For instance, as an antibacterial agent, it may interfere with essential bacterial processes, leading to bacterial death. As a PD-1/PD-L1 antagonist, it may block the interaction between PD-1 and PD-L1, thereby enhancing the immune response against cancer cells.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. In bacteria, it could disrupt essential metabolic pathways, leading to bacterial death. In the context of cancer immunotherapy, it may influence the PD-1/PD-L1 pathway, which plays a crucial role in immune evasion by cancer cells.
Result of Action
The result of the compound’s action would depend on its targets and mode of action. As an antibacterial agent, it could lead to the death of bacterial cells, thereby helping to control bacterial infections. As a PD-1/PD-L1 antagonist, it could enhance the immune response against cancer cells, potentially contributing to the control of tumor growth.
Biological Activity
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide is a complex organic compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Synthesis
The compound features a biphenyl group, a hydroxypropyl moiety, and a chlorobenzenesulfonamide structure. Its synthesis typically involves the reaction of chlorobenzenesulfonyl chloride with a biphenyl derivative containing a hydroxypropyl substituent. The reaction conditions often require a base to facilitate the formation of the sulfonamide bond.
Synthetic Route Overview
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Chlorobenzenesulfonyl chloride | Base (e.g., triethylamine) |
| 2 | Biphenyl derivative with hydroxypropyl | Stirring at room temperature |
The biological activity of this compound can be attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes by mimicking the substrate, leading to altered metabolic pathways.
- Receptor Modulation : The biphenyl structure can interact with hydrophobic pockets in receptors, potentially modulating their activity.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.
Research Findings
Recent studies have explored the compound's biological effects in vitro and in vivo. Here are some notable findings:
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial activity. In one study, it was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against both organisms .
Anticancer Potential
Another area of investigation has been its potential anticancer properties. In vitro assays revealed that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were found to be 25 µM for MCF-7 cells and 30 µM for HeLa cells, indicating promising cytotoxic effects .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial properties of the compound.
- Method : Disk diffusion method was employed against selected bacterial strains.
- Results : Zones of inhibition were recorded, demonstrating effective antibacterial action.
-
Case Study on Anticancer Activity :
- Objective : To assess cytotoxic effects on cancer cell lines.
- Method : MTT assay was used to determine cell viability after treatment with various concentrations of the compound.
- Results : Significant reduction in cell viability was observed at higher concentrations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations in Sulfonamide Derivatives
N-(2-Chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide ()
- Structural Differences :
- Replaces the biphenyl group with a chloro-nitro-phenylpropyl chain.
- Uses 4-methylbenzenesulfonamide instead of 2-chlorobenzenesulfonamide.
- Methyl substitution on the sulfonamide may reduce steric hindrance compared to chlorine, altering binding affinity in biological systems .
(S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)-1-phenylmethanesulfonamide ()
- Structural Differences :
- Incorporates a dihydrooxazole ring and isopropyl group, absent in the target compound.
- Retains a phenylmethanesulfonamide group but lacks the biphenyl and hydroxypropyl moieties.
- The absence of a hydroxyl group may reduce solubility in polar solvents .
Amide vs. Sulfonamide Hybrids
2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide ()
- Structural Differences :
- Contains an amide linkage instead of sulfonamide.
- Features a fluoro-biphenyl group and lacks a hydroxyl substituent.
- Implications :
Substituent Effects on Physicochemical Properties
Key Observations :
- The target compound’s hydroxypropyl group may confer moderate water solubility compared to purely aromatic analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
